molecular formula C10H12ClNO2 B7873713 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

Cat. No.: B7873713
M. Wt: 213.66 g/mol
InChI Key: YFRDVUYTWZOECQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide (C₁₀H₁₂ClNO₂) is a halogenated acetamide derivative characterized by a 3-chlorophenyl group attached to the acetamide backbone, with N-methoxy and N-methyl substituents. This compound is synthesized via a condensation reaction, yielding a colorless oil with a high purity (90% yield) . Key spectroscopic data include:

  • IR: Peaks at 1665 cm⁻¹ (C=O stretch) and 1599–1476 cm⁻¹ (aromatic C=C) .
  • NMR: $ ^1H $ NMR (CDCl₃) shows aromatic protons at δ 7.29–7.05 (m, 4H), methoxy (δ 3.59, s, 3H), and methyl groups (δ 3.15, s, 3H). $ ^{13}C $ NMR confirms the carbonyl at δ 171.7 ppm .
  • HRMS: m/z 214.0631 [M+H]⁺, consistent with its molecular formula .

Properties

IUPAC Name

2-(3-chlorophenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRDVUYTWZOECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(3-Chlorophenyl)acetyl Chloride

2-(3-Chlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under inert atmosphere. The reaction is typically complete within 2–4 hours at reflux, yielding the acid chloride as a reactive intermediate.

Amidation with N,O-Dimethylhydroxylamine

The acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine (TEA) as a base. Key parameters include:

  • Temperature : 0°C initial cooling to prevent exothermic side reactions, followed by stirring at room temperature.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield : 70–78% after purification via vacuum distillation or column chromatography.

Reaction Scheme :

2-(3-Cl-C₆H₄)-CH₂COCl+HON(OMe)Me\cdotpHClTEA, DCM2-(3-Cl-C₆H₄)-CH₂CON(OMe)Me+HCl\text{2-(3-Cl-C₆H₄)-CH₂COCl} + \text{HON(OMe)Me·HCl} \xrightarrow{\text{TEA, DCM}} \text{2-(3-Cl-C₆H₄)-CH₂CON(OMe)Me} + \text{HCl}

Weinreb Amidation Strategy

Weinreb amidation offers a robust alternative, particularly when starting from ester precursors. This method avoids handling moisture-sensitive acid chlorides and leverages the stability of Weinreb amides.

Ester Activation and Amine Coupling

Ethyl 2-(3-chlorophenyl)acetate is treated with trimethylaluminum (AlMe₃) to activate the ester, followed by reaction with N-methoxy-N-methylamine. The AlMe₃ coordinates to the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine.

Conditions :

  • Molar Ratio : 1:1.2 (ester:amine) with excess AlMe₃ (2.5 eq).

  • Solvent : Toluene or dichloroethane.

  • Yield : 65–72% after aqueous workup.

Advantages :

  • Tolerance for diverse ester substrates.

  • Reduced side products compared to classical acyl chloride routes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis of this compound. Adapted from N-methylacetamide protocols, this method uses trimethyl orthoacetate and 3-chlorophenethylamine derivatives.

Reaction Optimization

  • Reagents : Trimethyl orthoacetate (1.5 eq) and N-methoxy-N-methylamine hydrochloride.

  • Conditions : Microwave irradiation at 135°C for 15 minutes in methanol.

  • Yield : 80–85% with minimal purification.

Mechanistic Insight :
The orthoester undergoes transamidation under microwave heating, directly forming the acetamide without isolating intermediates.

Comparative Analysis of Methods

Parameter Classical Amidation Weinreb Amidation Microwave
Starting MaterialAcid ChlorideEsterOrthoester
Reaction Time4–6 hours8–12 hours15 minutes
Yield (%)70–7865–7280–85
ScalabilityIndustrialPilot-scaleLab-scale
Purification ComplexityModerateHighLow

Emerging Catalytic Approaches

Recent advances focus on catalytic amidation using Pd or Cu catalysts to couple 2-(3-chlorophenyl)acetic acid with N-methoxy-N-methylamine. For example, palladium-catalyzed carbonylative amidation achieves yields of 75% under CO atmosphere.

Challenges and Optimization Strategies

  • Byproduct Formation : Hydrolysis of N-methoxy-N-methyl groups under acidic conditions necessitates strict pH control during workup.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate recycling.

  • Green Chemistry : Solvent-free microwave methods reduce environmental impact but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its structural properties allow it to undergo various chemical reactions, making it a valuable precursor in the development of specialty chemicals and pharmaceuticals. For instance, it can be utilized in the preparation of biologically active compounds such as 2-heptyl-3-hydroxy-4(1H)-quinolone, which is significant in quorum sensing for Pseudomonas aeruginosa .

Biological Activities

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that derivatives of N-methoxy-N-methylacetamides exhibit antimicrobial effects, which may be attributed to their ability to inhibit specific enzymes associated with microbial growth .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

Medicinal Chemistry

In the realm of medicinal chemistry , this compound is explored for its potential as a therapeutic agent. Its design allows for modifications that can enhance efficacy against various targets:

  • Drug Development : The compound's structure can be optimized to improve binding affinity to biological targets such as receptors or enzymes involved in disease processes. For example, its derivatives have been studied as potential inhibitors for SARS-CoV-2 proteases, demonstrating significant antiviral activity .
  • Structure-Activity Relationship (SAR) Studies : SAR studies have shown that modifications to the amide structure can lead to improved pharmacological profiles, enhancing both potency and selectivity against target proteins .

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and specialty chemicals. Its applications extend to:

  • Agrochemical Development : The compound can be a precursor in synthesizing agrochemicals that require specific functional groups for biological activity.
  • Specialty Chemicals : It is involved in creating compounds with unique properties tailored for specific industrial applications .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

  • A study highlighted its role in synthesizing unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones, showcasing its utility in constructing complex molecular architectures with complete regioselectivity .
StudyFocusFindings
PMC3954497Antiviral ActivityDemonstrated significant inhibition against SARS-CoV-2 proteases with optimized derivatives showing enhanced potency.
PMC8353992Structure OptimizationExplored non-covalent inhibitors derived from similar compounds, leading to promising candidates for further development against viral targets.

These findings underscore the compound's potential across various fields, from synthetic chemistry to medicinal applications.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the chlorophenyl group allows it to bind to hydrophobic pockets in proteins, while the methoxy and methyl groups can enhance its solubility and bioavailability. The exact pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • N-Substituent Impact : N-Methoxy-N-methyl groups improve solubility in polar solvents compared to unsubstituted acetamides (e.g., 2-chloro-N-(3-methylphenyl)acetamide) .

Conformational and Crystallographic Differences

Table 2: Hydrogen Bonding and Crystal Packing

Compound Name Conformation Hydrogen Bonding Crystal System Reference
2-Chloro-N-(3-methylphenyl)acetamide Syn (N–H to meta-Me) N–H⋯O chains along a-axis Triclinic (P1)
2-Chloro-N-(3-nitrophenyl)acetamide Anti (N–H to meta-NO₂) Dual N–H⋯O and C–H⋯O networks Monoclinic
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide Syn to Cl and Me N–H⋯O and C–H⋯O chains Triclinic (P1)

Key Observations :

  • Substituent electronic properties dictate conformation. Electron-donating groups (e.g., methyl) favor syn N–H orientation, while electron-withdrawing groups (e.g., nitro) induce anti conformations .
  • Hydrogen bonding patterns influence material properties; for example, triclinic packing in 2-chloro-N-(3-methylphenyl)acetamide enhances thermal stability .

Physicochemical and Application Profiles

  • Lipophilicity: The target compound’s calculated XLogP (1.90) is lower than 2-(3-chlorophenoxy)-N-methylacetamide (XLogP 1.8), suggesting better membrane permeability .

Biological Activity

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 3-chlorophenyl group attached to a methoxy and methylacetamide moiety. Its structural attributes contribute to its interaction with various biological targets, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 20 µM
Escherichia coli< 10 µM
Pseudomonas aeruginosa< 15 µM

The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have reported its cytotoxic effects on various cancer cell lines, including breast cancer and lung cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HepG2 (Liver Cancer)20

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The chlorophenyl group is hypothesized to engage in π-π interactions with aromatic residues in proteins, while the methoxy and methylacetamide groups can form hydrogen bonds with amino acid side chains. This interaction modulates enzyme activity and receptor signaling pathways, leading to the observed therapeutic effects .

Case Studies

  • Antimicrobial Screening : A study evaluated various derivatives of acetamides, including this compound, against multiple bacterial strains. The results indicated that this compound consistently exhibited low MIC values, suggesting strong antibacterial potential .
  • Cytotoxicity Assessment : In a recent study assessing the cytotoxic effects on cancer cell lines, it was found that the compound induced significant cell death in MCF-7 and A549 cells at concentrations below 20 µM. The study concluded that further development could lead to new therapeutic agents for cancer treatment .

Q & A

Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, substituted nitrobenzenes (e.g., 3-chloro-4-fluoronitrobenzene) undergo substitution with alkoxy groups under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) to yield aniline intermediates. Condensation with cyanoacetic acid or similar reagents in the presence of catalysts (e.g., POCl₃) forms the acetamide backbone .
  • Key Reaction Conditions :
StepReagents/ConditionsPurpose
SubstitutionAlkaline conditions (NaOH), 2-pyridinemethanolIntroduce alkoxy group
ReductionFe powder, HClReduce nitro to amine
CondensationCyanoacetic acid, POCl₃Form acetamide linkage

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.2–3.5 ppm), and methyl groups (δ ~2.8–3.0 ppm) .
  • ¹³C NMR : Signals for carbonyl (δ ~165–170 ppm) and chlorophenyl carbons (δ ~120–140 ppm) .
  • Mass Spectrometry : Confirms molecular weight via [M+H]⁺ or [M−Cl]⁺ fragments .

Advanced Research Questions

Q. How does the molecular structure influence reactivity and solid-state interactions?

Q. How can researchers resolve discrepancies in reported hydrogen-bonding patterns?

  • Methodological Answer : Contradictions in hydrogen-bonding motifs (e.g., syn vs. anti conformations in substituted acetamides) can arise from steric or electronic effects. Systematic studies using variable-temperature crystallography or computational modeling (DFT) are recommended. For instance, meta-substituents like nitro groups favor anti conformations due to steric hindrance, while methyl groups allow syn orientations .

Q. What strategies optimize purity during synthesis?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/toluene) .
  • By-Product Mitigation : Control reaction stoichiometry (e.g., 1:1 molar ratio of aniline to acyl chloride) and monitor pH during condensation to minimize hydrolysis .

Q. How can this compound serve as a precursor for bioactive derivatives?

  • Methodological Answer : Structural analogs (e.g., dichlorofluorophenyl acetamides) have been cyclized into triazolothiadiazines for antimicrobial screening . Modifications at the methoxy or chlorophenyl groups could enhance binding to biological targets (e.g., kinases or GPCRs). Reaction with 4-nitrobenzoyl chloride, as in , demonstrates functionalization potential .

Data Contradiction Analysis

Q. Why do similar acetamides exhibit varying bioactivity despite structural similarity?

  • Methodological Answer : Subtle differences (e.g., substituent position, hydrogen-bonding capacity) alter pharmacokinetics. For example, N-(3-chloro-4-fluorophenyl) derivatives show enhanced activity due to fluorine’s electronegativity, while methoxy groups improve solubility . Bioactivity assays (e.g., MIC tests) paired with QSAR modeling are critical for elucidating trends .

Tables for Key Parameters

Q. Table 1: Comparison of Structural Features in Substituted Acetamides

CompoundSubstituentConformationHydrogen BondingReference
2-chloro-N-(3-methylphenyl)acetamidemeta-CH₃SynN–H⋯O chains
2-chloro-N-(3-nitrophenyl)acetamidemeta-NO₂AntiIsolated dimers
N-(3-chloro-4-fluorophenyl)-2-naphthylacetamideCl, FPlanarN–H⋯O networks

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide
Reactant of Route 2
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2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.